2-Biphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338455. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

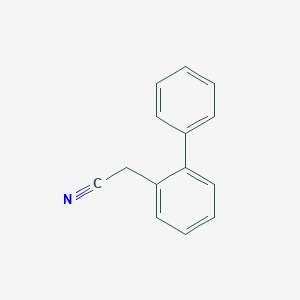

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYPDPJNPRIPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319003 | |

| Record name | 2-Biphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19853-10-2 | |

| Record name | 19853-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Biphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19853-10-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Biphenylacetonitrile from Biphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 2-biphenylacetonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences from the readily available starting material, biphenyl. The methodologies presented are based on established chemical transformations, including Friedel-Crafts acylation, the Willgerodt-Kindler reaction, and modern cross-coupling strategies. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to aid researchers in the practical application of these methods.

Route 1: Multi-step Synthesis via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction

This classical yet effective route involves the initial functionalization of the biphenyl core via Friedel-Crafts acylation to introduce an acetyl group, followed by a rearrangement and functional group interconversion to yield the target nitrile.

Logical Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Step 1: Friedel-Crafts Acylation of Biphenyl to 2-Acetylbiphenyl

The Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields a mixture of acetylbiphenyl isomers. While the para-substituted product (4-acetylbiphenyl) is typically the major product due to steric hindrance, careful control of reaction conditions can provide a reasonable yield of the ortho-isomer (2-acetylbiphenyl).

Experimental Protocol: Synthesis of 2-Acetylbiphenyl [1]

-

To a stirred suspension of anhydrous aluminum chloride (21.2 mol) in dichloromethane (27000 ml), cooled to -10°C to -20°C, is added dropwise a solution of biphenyl (10 mol), acetic anhydride (10 mol), and 4-dimethylaminopyridine (0.308 mol) in dichloromethane (20000 ml) over 60-90 minutes.

-

The reaction mixture is stirred at -10°C to -20°C for an additional 1-2 hours.

-

The reaction is quenched by the slow, dropwise addition of hydrochloric acid solution while maintaining the temperature between -10°C and -20°C.

-

The organic layer is separated, washed three times with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by fractional distillation or column chromatography to isolate 2-acetylbiphenyl.

| Reactant/Reagent | Molar Ratio (to Biphenyl) | Solvent | Temperature (°C) | Reported Yield (%) of 4-acetylbiphenyl |

| Acetyl Chloride, AlCl₃ | 1:1.1 | Carbon Disulfide | Reflux | ~40-50 |

| Acetic Anhydride, AlCl₃, DMAP | 1:2.12:0.03 | Dichloromethane | -20 to -10 | 93.3 (for 4-acetylbiphenyl)[1] |

Note: The cited high yield is for the para-isomer. The yield of the ortho-isomer is generally lower and requires careful optimization and separation.

Step 2: Willgerodt-Kindler Reaction of 2-Acetylbiphenyl

The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones to the corresponding terminal carboxylic acid derivatives.[2][3] In this case, 2-acetylbiphenyl is treated with sulfur and a secondary amine, typically morpholine, to form a thioamide, which can then be hydrolyzed to 2-biphenylacetic acid.

Experimental Protocol: Willgerodt-Kindler Reaction [4][5]

-

A mixture of 2-acetylbiphenyl (1 mol), sulfur (2-3 mol), and morpholine (3-5 mol) is heated to reflux (around 130-140°C) for several hours (typically 4-12 hours).

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess morpholine can be removed by distillation under reduced pressure.

-

The resulting crude 2-biphenylacetylthioamide is then subjected to hydrolysis.

Step 3: Hydrolysis of 2-Biphenylacetylthioamide to 2-Biphenylacetic Acid

The thioamide intermediate is hydrolyzed under acidic or basic conditions to yield 2-biphenylacetic acid.

Experimental Protocol: Hydrolysis [5]

-

The crude thioamide is refluxed with an excess of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid in aqueous ethanol) or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide).

-

The hydrolysis is typically complete within 4-8 hours.

-

If basic hydrolysis is used, the reaction mixture is cooled and acidified with a mineral acid to precipitate the carboxylic acid.

-

The solid 2-biphenylacetic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 4: Conversion of 2-Biphenylacetic Acid to this compound

The final step involves the conversion of the carboxylic acid to the nitrile. This is commonly achieved by first converting the acid to the primary amide, followed by dehydration.

Experimental Protocol: Amidation and Dehydration

-

Amidation: 2-Biphenylacetic acid (1 mol) is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene. The resulting acid chloride is then carefully added to a cooled, concentrated solution of ammonia or ammonium hydroxide to form 2-biphenylacetamide. The solid amide is collected by filtration and dried.

-

Dehydration: 2-Biphenylacetamide (1 mol) is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., toluene, dichloromethane). The reaction mixture is typically heated to drive the dehydration. Upon completion, the reaction is worked up by quenching with water, separating the organic layer, and removing the solvent. The crude this compound can be purified by distillation under reduced pressure or column chromatography.

| Reaction Step | Key Reagents | Typical Conditions |

| Willgerodt-Kindler | Sulfur, Morpholine | Reflux, 4-12 h |

| Hydrolysis | NaOH (aq) or HCl (aq) | Reflux, 4-8 h |

| Amidation | 1. SOCl₂ 2. NH₄OH | 1. Reflux 2. 0°C to RT |

| Dehydration | P₂O₅ or SOCl₂ | Reflux |

Route 2: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling

A more modern and often more efficient approach to constructing the this compound scaffold is through a convergent synthesis that utilizes a palladium-catalyzed cross-coupling reaction. This strategy involves coupling a phenyl-containing organometallic reagent with a benzene derivative that already possesses the cyanomethyl group. The Suzuki-Miyaura, Negishi, and Stille couplings are all powerful tools for this purpose.[6][7][8][9]

Logical Workflow for Route 2 (Suzuki-Miyaura Coupling Example)

Caption: Convergent synthesis via Suzuki-Miyaura coupling.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 2-bromophenylacetonitrile) in the presence of a palladium catalyst and a base.[9]

-

Negishi Coupling: This involves the reaction of an organozinc compound (e.g., phenylzinc chloride) with an organohalide, catalyzed by a nickel or palladium complex.[6][10]

-

Stille Coupling: This method utilizes an organotin compound (e.g., phenyltrimethylstannane) to couple with an organohalide, catalyzed by palladium.[8][11]

Experimental Protocol: Suzuki-Miyaura Coupling [12]

-

To a reaction vessel are added 2-bromophenylacetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.

-

The reaction mixture is heated with stirring (typically between 80-110°C) for a period ranging from a few hours to overnight.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is purified by column chromatography on silica gel.

| Coupling Reaction | Organometallic Reagent | Halide/Triflate | Catalyst System | Base |

| Suzuki-Miyaura | Phenylboronic Acid | 2-Bromophenylacetonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Negishi | Phenylzinc Chloride | 2-Bromophenylacetonitrile | Pd(PPh₃)₄ or NiCl₂(dppe) | Not required |

| Stille | Phenyltrimethylstannane | 2-Bromophenylacetonitrile | Pd(PPh₃)₄ | Not required |

Conclusion

The synthesis of this compound from biphenyl can be effectively achieved through two distinct and robust strategies. The classical multi-step approach, commencing with Friedel-Crafts acylation followed by the Willgerodt-Kindler reaction, offers a reliable pathway utilizing well-established organic transformations. For researchers seeking higher efficiency and a more convergent approach, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille couplings, provide a powerful alternative. The choice of synthetic route will depend on factors such as the availability of starting materials and reagents, desired scale, and the specific requirements for purity and yield. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

- 1. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]

- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Biphenylacetonitrile: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Biphenylacetonitrile, a member of the nitrile-containing aromatic compounds, holds a position of interest within synthetic and medicinal chemistry. While specific historical records detailing its initial discovery and early applications are not extensively documented in readily available literature, an examination of its synthesis, properties, and the broader context of related compounds offers valuable insights for researchers. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established synthetic methodologies for structurally similar compounds, and a discussion of the potential biological activities suggested by related molecular structures. The content is structured to serve as a foundational resource for professionals engaged in chemical research and drug development.

Introduction

Biphenylacetonitrile and its derivatives represent a class of organic molecules that have been explored in various chemical and pharmaceutical research areas. The presence of the biphenyl moiety, a common scaffold in medicinal chemistry, combined with the reactive nitrile group, makes these compounds versatile intermediates for the synthesis of more complex molecules. This guide focuses on this compound, providing a detailed look at its chemical identity and a survey of synthetic approaches relevant to its preparation. In the absence of a detailed historical narrative for this specific compound, the guide draws upon the well-documented history of related structures, such as diphenylacetonitrile, to provide a representative understanding of the experimental protocols and potential applications within this chemical family.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The available data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 19853-10-2 | [1] |

| Molecular Formula | C₁₄H₁₁N | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 122 °C at 1 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Historical Context and Synthesis

While the specific historical discovery of this compound is not well-documented, the synthesis of structurally related compounds, such as diphenylacetonitrile, has a more established history in organic chemistry literature. These methods provide a strong basis for the synthesis of this compound.

One of the classical and most referenced methods for the synthesis of diphenylacetonitrile involves a two-step process starting from benzyl cyanide (phenylacetonitrile). This process includes the bromination of benzyl cyanide to form α-bromophenylacetonitrile, followed by a Friedel-Crafts alkylation of benzene with this intermediate.

A general workflow for the synthesis of such compounds can be visualized as follows:

Caption: General Synthetic Workflow for Diphenylacetonitrile.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of diphenylacetonitrile, adapted from established literature. This method can serve as a template for the synthesis of this compound with appropriate modifications of the starting materials.

Synthesis of Diphenylacetonitrile

Materials:

-

Benzyl cyanide (phenylacetonitrile)

-

Bromine

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous, powdered)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Ether

-

Isopropyl alcohol

Procedure:

Step 1: Synthesis of α-Bromo-α-phenylacetonitrile

-

In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Charge the flask with benzyl cyanide.

-

Heat the benzyl cyanide to 105-110 °C.

-

Slowly add bromine via the dropping funnel over a period of 1 hour, maintaining the temperature.

-

After the addition is complete, continue to heat the mixture for an additional hour.

-

Cool the reaction mixture and dissolve it in dry benzene. This solution is used directly in the next step.

Step 2: Friedel-Crafts Alkylation

-

In a separate dry three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place anhydrous benzene and powdered anhydrous aluminum chloride.

-

Heat the benzene mixture to a vigorous reflux with stirring.

-

Add the α-bromo-α-phenylacetonitrile solution from Step 1 dropwise to the boiling benzene mixture over 2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional hour.

-

Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid with stirring.

-

Separate the benzene layer. Extract the aqueous layer with ether.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvents by distillation under reduced pressure.

-

The crude diphenylacetonitrile can be purified by recrystallization from isopropyl alcohol.

Potential Biological Activities and Drug Development Context

While there is a lack of specific studies on the biological activities of this compound, the broader class of nitrile-containing compounds and biphenyl derivatives has been the subject of extensive research in drug discovery. For instance, various 2-phenylacrylonitrile derivatives have been investigated for their potential as anticancer agents.[2] The nitrile group can participate in various biological interactions, and the biphenyl scaffold is a well-known pharmacophore present in numerous approved drugs.

The potential exploration of this compound in a drug discovery program would typically follow a structured workflow.

References

An In-depth Technical Guide to the Solubility of 2-Biphenylacetonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-biphenylacetonitrile. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a framework for its determination. It includes a detailed, generalized experimental protocol for measuring the solubility of solid organic compounds in common organic solvents. Furthermore, this guide presents a logical workflow for solubility determination, from preparation to analysis, visualized using a Graphviz diagram. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are handling this compound.

Introduction to this compound

This compound is an aromatic nitrile with a chemical structure that suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its physical properties include a boiling point of 122°C at 1 mm Hg and a density of 1.07 g/cm³.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Qualitative Solubility Profile

For a structurally related compound, diphenylacetonitrile, it is reported to be soluble in organic solvents such as ethanol and ether.[2] Given the structural similarities, it is reasonable to infer that this compound would exhibit solubility in a range of common organic solvents. However, empirical determination is necessary for precise quantitative data.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound such as this compound in various organic solvents. This protocol is based on the widely used shake-flask method.

Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents (e.g., methanol, ethanol, acetone, isopropanol) at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with tight-sealing caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is critical to ensure that the solution reaches saturation.

-

Securely seal the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the precise concentration of this compound.

-

A calibration curve must be prepared beforehand using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents are not currently available in published literature, this guide provides a robust framework for its determination. The provided experimental protocol offers a detailed methodology for researchers to obtain this crucial data. Understanding the solubility of this compound is a critical step in unlocking its full potential in synthetic chemistry and drug development. The methods outlined in this document are intended to facilitate this essential research.

References

The Evolving Landscape of 2-Biphenylacetonitrile Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-biphenylacetonitrile core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. These compounds have demonstrated promising activity across various disease areas, including oncology, neurology, and inflammatory conditions. This technical guide provides an in-depth exploration of the key derivatives, their biological targets, quantitative activity data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery.

Anticancer Derivatives: Targeting Tubulin and the Aryl Hydrocarbon Receptor

Derivatives of this compound, particularly 2-phenylacrylonitriles, have shown potent anticancer activity by targeting fundamental cellular processes such as microtubule dynamics and signaling pathways involved in cancer progression.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Derivative Class | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1g2a | 2-Phenylacrylonitrile | Tubulin | HCT116 | 0.0059 | [1] |

| BEL-7402 | 0.0078 | [1] | |||

| Perampanel | 1,3,5-triaryl-1H-pyridin-2-one | AMPA Receptor | - | 0.060 | |

| Methoxy-substituted phenylacrylonitrile (2a) | 2-Phenylacrylonitrile | - | MCF-7 | 44 | |

| Methoxy-substituted phenylacrylonitrile (2b) | 2-Phenylacrylonitrile | - | MCF-7 | 34 |

Experimental Protocols

This protocol describes a general method for the synthesis of 2-phenylacrylonitrile derivatives.

Materials:

-

Substituted Phenylacetonitrile (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

Dissolve the substituted phenylacetonitrile and the corresponding substituted benzaldehyde in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylacrylonitrile derivative.

-

Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.

This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, BEL-7402, MCF-7)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is used to assess the inhibitory effect of compounds on tubulin polymerization.

Materials:

-

Tubulin (purified from bovine brain)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Incubate the mixture at 37°C to initiate tubulin polymerization.

-

Monitor the increase in absorbance at 340 nm over time using the spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathways

Neuroprotective and Antiepileptic Derivatives: Modulating AMPA Receptors

Perampanel, a derivative of this compound, is a notable example of a neuroactive compound that functions as a selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This mechanism of action is crucial for its efficacy as an antiepileptic drug.

Quantitative Data Summary: Neuroprotective/Antiepileptic Activity

| Compound ID | Derivative Class | Target | Assay | IC50 / EC50 (µM) | Reference |

| Perampanel | 1,3,5-triaryl-1H-pyridin-2-one | AMPA Receptor | [3H]AMPA binding | 0.060 |

Experimental Protocols

The synthesis of Perampanel is a multi-step process that can be achieved through various routes. A common approach involves the construction of the central pyridinone core followed by sequential Suzuki couplings to introduce the phenyl and pyridyl moieties.

This protocol describes a method to determine the binding affinity of compounds to the AMPA receptor.

Materials:

-

Rat cortical membranes (source of AMPA receptors)

-

[3H]AMPA (radioligand)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a reaction tube, add the membrane preparation, [3H]AMPA, and the test compound at various concentrations.

-

To determine non-specific binding, add a high concentration of a known AMPA receptor ligand (e.g., unlabeled AMPA) to a separate set of tubes.

-

Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki or IC50 value of the test compound by analyzing the competition binding data.

Signaling Pathways

Anti-inflammatory Derivatives

While less explored than their anticancer and neuroprotective counterparts, some derivatives of biphenylacetic acid, structurally related to this compound, have shown potential as anti-inflammatory agents. Further research is warranted to fully elucidate their mechanisms of action and therapeutic potential.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective modulators of various biological targets. The derivatives discussed in this guide highlight the significant progress made in harnessing this chemical framework for the treatment of cancer and epilepsy. Future research should focus on expanding the structure-activity relationship studies to discover novel derivatives with improved efficacy and safety profiles. Furthermore, exploring the potential of these compounds in other therapeutic areas, such as inflammation and neurodegenerative diseases, could open up new avenues for drug discovery. The detailed protocols and pathway diagrams provided herein serve as a valuable resource to guide these future endeavors.

References

Methodological & Application

Application Notes: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Utilizing 2-Biphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) using 2-biphenylacetonitrile as a key starting material. The document outlines the synthesis of Felbinac (4-biphenylacetic acid) and provides a projected pathway for the synthesis of profen-class NSAIDs through α-alkylation and subsequent hydrolysis. Detailed experimental procedures, quantitative data, and visual representations of synthetic pathways and the relevant biological signaling cascade are presented to aid researchers in the development of biphenyl-containing anti-inflammatory agents.

Introduction

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation.[1][2] The biphenyl scaffold is a prominent structural motif in several potent NSAIDs, conferring favorable pharmacological properties. This compound emerges as a versatile precursor for the synthesis of various biphenyl-containing NSAIDs, offering a convergent and efficient synthetic strategy. These notes detail the practical synthesis of Felbinac and a representative profen, leveraging this compound as a common intermediate.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

NSAIDs exert their therapeutic effects by inhibiting the COX-1 and COX-2 isoenzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[1][3] By blocking this pathway, NSAIDs effectively reduce the levels of these inflammatory mediators, thereby alleviating pain, inflammation, and fever.

Synthesis of Felbinac from this compound

Felbinac, or 4-biphenylacetic acid, can be synthesized directly from this compound through alkaline hydrolysis. This method provides a high yield and purity of the final product.

Experimental Protocol: Alkaline Hydrolysis

Materials:

-

This compound

-

Ethylene glycol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 2M

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 20.9 g (0.1 mol) of this compound.

-

Add 200 mL of a 95% aqueous ethylene glycol solution.

-

While stirring, add 32 g (0.8 mol) of sodium hydroxide.

-

Heat the mixture to 150°C and maintain reflux for 6.5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

In an ice-water bath, slowly add 2M hydrochloric acid to the reaction mixture with stirring until the pH reaches 3.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure Felbinac.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | CN103086875A |

| Key Reagents | NaOH, Ethylene Glycol | CN103086875A |

| Reaction Time | 6.5 hours | CN103086875A |

| Reaction Temperature | 150°C | CN103086875A |

| Product | Felbinac | CN103086875A |

| Yield | High (not specified) | CN103086875A |

| Purity | High (not specified) | CN103086875A |

Proposed Synthesis of 2-(4-Biphenylyl)propionic Acid (Profen Analog)

A profen-type NSAID can be synthesized from this compound in a two-step process: α-methylation followed by hydrolysis. This creates the characteristic 2-arylpropionic acid moiety.

References

Application Notes and Protocols: Reaction Mechanisms of 2-Biphenylacetonitrile with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms of 2-biphenylacetonitrile with various electrophiles. This document includes key reaction types, detailed experimental protocols for analogous compounds, and a summary of quantitative data to guide research and development. The information is particularly relevant for the synthesis of novel compounds with potential applications in drug discovery.

Introduction

This compound is a versatile starting material in organic synthesis. The presence of an acidic α-hydrogen atom makes the methylene group adjacent to the nitrile and biphenyl moieties susceptible to deprotonation, forming a stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds and the synthesis of a diverse range of functionalized molecules. Understanding the reaction mechanisms and having access to reliable experimental protocols are crucial for the efficient synthesis of target compounds.

General Reaction Mechanism

The fundamental reaction mechanism involves the deprotonation of this compound at the α-carbon by a suitable base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophile to form a new substituted product.

Caption: General mechanism of electrophilic substitution of this compound.

Key Reactions and Experimental Protocols

α-Alkylation

α-Alkylation introduces an alkyl group at the carbon adjacent to the nitrile. This reaction is typically carried out using an alkyl halide as the electrophile in the presence of a base. Phase-transfer catalysis is an effective method for this transformation, offering mild reaction conditions and good yields.

Reaction Scheme:

This compound + R-X (Alkyl Halide) --(Base)--> 2-Biphenyl-2-alkylacetonitrile

| Starting Material | Alkyl Halide | Base | Catalyst | Solvent | Yield (%) | Reference |

| Phenylacetonitrile | Ethyl bromide | 50% aq. NaOH | TEBAC | Benzene | 78-84 | [Adapted from Organic Syntheses] |

| Diphenylacetonitrile | Chloroacetone | KOt-Bu | - | DMF | 16 | [1] |

| Diphenylacetonitrile | Bromoacetone | KOt-Bu | - | DMF | 70-71 | [1] |

TEBAC: Triethylbenzylammonium chloride

Materials:

-

Phenylacetonitrile (or this compound)

-

Alkyl halide (e.g., ethyl bromide)

-

50% aqueous sodium hydroxide solution

-

Triethylbenzylammonium chloride (TEBAC)

-

Benzene (or Toluene)

-

Anhydrous magnesium sulfate

-

Distilled water

-

Dilute hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1 equivalent) and TEBAC (0.02 equivalents).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (excess).

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature between 25-30 °C using a water bath if necessary.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with benzene or toluene (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by dilute hydrochloric acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Note: The reactivity of this compound is expected to be similar to phenylacetonitrile. However, reaction times and temperatures may need to be optimized.

Caption: Experimental workflow for the α-alkylation of this compound.

α-Arylation

The introduction of an aryl group at the α-position can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides.[2][3] This method is highly efficient and tolerates a wide range of functional groups.

Reaction Scheme:

This compound + Ar-X (Aryl Halide) --(Pd Catalyst, Ligand, Base)--> 2-Biphenyl-2-arylacetonitrile

| Arylacetonitrile | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Phenylacetonitrile | 4-Bromotoluene | Pd(OAc)₂/XPhos | NaHMDS | Toluene | 95 | [4] |

| 4-Methoxyphenylacetonitrile | 4-Chlorotoluene | Pd(OAc)₂/XPhos | NaHMDS | Toluene | 92 | [4] |

| Phenylacetonitrile | 1-Bromonaphthalene | Pd(OAc)₂/XPhos | KOt-Bu | Dioxane | 88 | [4] |

XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; NaHMDS: Sodium bis(trimethylsilyl)amide

Materials:

-

Arylacetonitrile (e.g., this compound)

-

Aryl halide (e.g., bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos ligand

-

Sodium tert-butoxide (NaOt-Bu) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01-0.02 equivalents) and XPhos (0.015-0.03 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the arylacetonitrile (1 equivalent), aryl halide (1.2 equivalents), and the base (1.5 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: The choice of ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a compound with an active methylene group, such as this compound, and an aldehyde or ketone in the presence of a weak base.[5][6] The product is an α,β-unsaturated nitrile, which is a valuable intermediate in organic synthesis.

Reaction Scheme:

This compound + RCHO (Aldehyde) --(Base)--> 2-Biphenyl-3-substituted-acrylonitrile

| Phenylacetonitrile Derivative | Aldehyde | Base | Solvent | Yield (%) | Reference |

| Phenylacetonitrile | Benzaldehyde | Piperidine | Ethanol | High | [7] |

| Substituted Phenylacetonitrile | Substituted Benzaldehyde | Ammonium acetate | Solvent-free (Microwave) | >90 | [7] |

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Weak base (e.g., piperidine or ammonium acetate)

-

Ethanol (or solvent-free conditions)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, filter the solid and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Note: For less reactive aldehydes or ketones, heating may be required. Solvent-free conditions with microwave irradiation can also be an effective and green alternative.[7]

Caption: Mechanism of the Knoevenagel condensation.

Applications in Drug Development

Derivatives of arylacetonitriles, including those of this compound, have shown significant potential in drug discovery. For instance, many 2-phenylacrylonitrile derivatives have been synthesized and evaluated for their anticancer activity.[8] Some of these compounds have demonstrated potent tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells. The biphenyl moiety is a common scaffold in many biologically active compounds, and its combination with the reactive nitrile group in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.

Caption: Workflow from this compound to a drug candidate.

Conclusion

This compound is a valuable building block for the synthesis of a wide array of organic molecules through its reactions with various electrophiles. The α-alkylation, α-arylation, and Knoevenagel condensation are powerful methods for the functionalization of this scaffold. The resulting products are of significant interest to the pharmaceutical industry due to their potential biological activities. The protocols and data presented in these application notes, though largely based on analogous phenylacetonitrile derivatives, provide a strong foundation for the development of novel compounds derived from this compound. Further optimization of reaction conditions for this specific substrate is encouraged to achieve optimal results.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the α-Alkylation of 2-Biphenylacetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Biphenylacetonitrile and its derivatives are crucial intermediates in the synthesis of various biologically active molecules and pharmaceuticals. The functionalization at the α-position of the nitrile group through C-C bond formation is a key strategic step in the development of these compounds. Direct alkylation of the acidic α-carbon is one of the most straightforward methods for creating these valuable derivatives.[1] This application note provides detailed protocols for the α-alkylation of this compound, focusing on the robust and widely-used Phase-Transfer Catalysis (PTC) method and a modern, greener alternative using alcohols as alkylating agents.

Reaction Principle and Mechanism

The alkylation of this compound hinges on the acidity of the α-carbon proton, which is activated by the adjacent nitrile and biphenyl groups. The reaction proceeds in two main steps:

-

Deprotonation: A strong base removes the acidic proton from the α-carbon, generating a resonance-stabilized carbanion (a nitrile anion).

-

Nucleophilic Substitution: The resulting carbanion acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form the new C-C bond.

In Phase-Transfer Catalysis, a quaternary ammonium salt is used to transport the base (e.g., hydroxide ions) from the aqueous phase into the organic phase to facilitate deprotonation, thereby enabling the reaction to occur efficiently in a biphasic system.[2]

Caption: General mechanism for the alkylation of this compound.

Experimental Protocols

Two primary methods are presented below. Method A is a classic, high-yield Phase-Transfer Catalysis protocol adapted from well-established procedures for similar arylacetonitriles.[3][4] Method B describes a more recent, transition-metal-free approach using alcohols as "green" alkylating agents.[1][5]

Method A: Alkylation via Phase-Transfer Catalysis (PTC)

This protocol is illustrative of a general procedure for the alkylation of active methylene compounds using a quaternary ammonium salt catalyst in the presence of a concentrated aqueous base.[3]

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromobutane, ethyl bromide)

-

50% (w/w) aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (BTEAC) or similar phase-transfer catalyst

-

Toluene (optional, as solvent)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge the this compound, 50% aqueous NaOH, and the phase-transfer catalyst (BTEAC, ~1-2 mol%).

-

Addition of Alkylating Agent: Begin vigorous stirring to ensure adequate mixing of the aqueous and organic phases. Add the alkyl halide dropwise from the dropping funnel over approximately 90-120 minutes.

-

Temperature Control: Maintain the internal temperature of the reaction mixture between 25–35°C during the addition. Use a water bath for cooling if the reaction becomes too exothermic.

-

Reaction Completion: After the addition is complete, continue stirring for 2-3 hours at the same temperature. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and, if necessary, an organic solvent like toluene or diethyl ether to ensure clear phase separation.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous phase with one or two portions of the organic solvent.

-

Combine the organic layers and wash successively with water, dilute HCl, and finally with brine.[3]

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the pure α-alkyl-2-biphenylacetonitrile.

-

Method B: Base-Promoted Alkylation with Alcohols

This method avoids the use of alkyl halides by employing alcohols as greener alkylating agents, proceeding through a "borrowing hydrogen" mechanism.[1][5]

Materials:

-

This compound

-

Primary or benzylic alcohol (e.g., benzyl alcohol, 1-butanol)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the alcohol, potassium tert-butoxide, and anhydrous toluene.

-

Reaction Conditions: Seal the flask and heat the mixture at 120°C with vigorous stirring for the required time (typically several hours, monitor by TLC or GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

-

Purification:

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired product.[5]

-

Data Presentation

The following table summarizes typical reaction parameters for the alkylation of arylacetonitriles based on the protocols described.

| Parameter | Method A: Phase-Transfer Catalysis (PTC) | Method B: Alkylation with Alcohols |

| Substrate | This compound | This compound |

| Alkylating Agent | Alkyl Halide (e.g., 1-bromobutane) | Alcohol (e.g., benzyl alcohol) |

| Base | 50% aq. NaOH | Potassium tert-butoxide (KOtBu) |

| Catalyst | Benzyltriethylammonium chloride (BTEAC) | None (Base-promoted) |

| Molar Ratio (Substrate:Reagent) | Substrate:Alkyl Halide:Base:Catalyst ~1 : 1.0-1.2 : excess : 0.01-0.02 | Substrate:Alcohol:Base ~1 : 3 : 0.8-1.2 |

| Solvent | Toluene or Solvent-free | Anhydrous Toluene |

| Temperature | 25–40°C[3] | 120°C[6] |

| Reaction Time | 3–5 hours | 12–24 hours |

| Typical Yield | 75–90%[3][7] | 70–95%[6] |

Visualizations

Caption: Experimental workflow for the PTC alkylation of this compound.

Safety Precautions

-

Alkyl Halides: Many alkylating agents are toxic, volatile, and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Bases: 50% sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care.

-

Solvents: Toluene and other organic solvents are flammable. Ensure all heating is done using heating mantles or oil baths and that no ignition sources are present.

-

Nitriles: Arylacetonitriles can be toxic if ingested or absorbed through the skin.

Conclusion

The α-alkylation of this compound is a fundamental transformation for accessing a wide range of important chemical intermediates. The Phase-Transfer Catalysis (PTC) method offers a scalable, efficient, and high-yielding route using readily available materials.[8][9] For applications where avoiding halogenated waste is a priority, the base-promoted alkylation using alcohols provides a valuable green alternative.[1] The choice of method will depend on the specific substrate, desired scale, and environmental considerations of the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 9. phasetransfer.com [phasetransfer.com]

Application Notes: Synthesis of Felbinac from 2-Biphenylacetonitrile

Introduction

Felbinac, or 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) utilized for the topical treatment of pain and inflammation associated with musculoskeletal conditions.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins that mediate inflammation and pain.[1] A common and effective route for the synthesis of felbinac involves the hydrolysis of 2-biphenylacetonitrile. This document outlines the protocols and key data for this synthetic approach, providing researchers and drug development professionals with a detailed guide.

The traditional method of synthesizing felbinac from this compound often involves aqueous sulfuric acid-catalyzed hydrolysis. However, this method can lead to the formation of byproducts due to decarboxylation and presents challenges in purification because both the starting material and product have low solubility in the reaction medium.[2] A more efficient method, detailed below, utilizes a base-catalyzed hydrolysis in a mixed solvent system of ethylene glycol and water, which offers improved yield and purity.[2]

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the base-catalyzed hydrolysis of this compound to felbinac.

| Run | Starting Material (this compound) | Base | Solvent (Ethylene Glycol:Water) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 20.9 g (0.1 mol) | Potassium Hydroxide (28 g, 0.5 mol) | 80:20 (200 mL) | 120 | 8 | High |

| 2 | 20.9 g (0.1 mol) | Sodium Hydroxide (32 g, 0.8 mol) | 95:5 (200 mL) | 150 | 6.5 | High |

| 3 | 20.9 g (0.1 mol) | Ethylene Glycol Disodium (21.2 g, 0.2 mol) | 80:20 (100 mL) | 120 | 4 | High |

Note: The patent CN103086875A from which this data is derived states high yields but does not provide specific percentages for each run.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound using Potassium Hydroxide

This protocol details the synthesis of felbinac via the hydrolysis of this compound using potassium hydroxide in an aqueous ethylene glycol solution.[2]

Materials:

-

This compound (20.9 g, 0.1 mol)

-

Potassium Hydroxide (28 g, 0.5 mol)

-

80% Aqueous Ethylene Glycol Solution (200 mL)

-

Hydrochloric Acid (for acidification)

-

Reaction Flask

-

Stirrer

-

Heating Mantle

-

Filtration apparatus

Procedure:

-

To a reaction flask, add this compound (20.9 g, 0.1 mol) and 200 mL of an 80% aqueous ethylene glycol solution.

-

While stirring, add potassium hydroxide (28 g, 0.5 mol) to the mixture.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 8 hours.

-

After the reaction is complete, cool the mixture.

-

Acidify the reaction mixture by adding hydrochloric acid until the solution becomes acidic.

-

Filter the resulting precipitate.

-

Recrystallize the solid product to obtain pure felbinac.

Protocol 2: Base-Catalyzed Hydrolysis of this compound using Sodium Hydroxide

This protocol outlines the synthesis of felbinac using sodium hydroxide as the base.[2]

Materials:

-

This compound (20.9 g, 0.1 mol)

-

Sodium Hydroxide (32 g, 0.8 mol)

-

95% Aqueous Ethylene Glycol Solution (200 mL)

-

Hydrochloric Acid (for acidification)

-

Reaction Flask

-

Stirrer

-

Heating Mantle

-

Filtration apparatus

Procedure:

-

In a reaction flask, combine this compound (20.9 g, 0.1 mol) and 200 mL of a 95% aqueous ethylene glycol solution.

-

With continuous stirring, add sodium hydroxide (32 g, 0.8 mol).

-

Heat the mixture to 150 °C and allow it to react for 6.5 hours.

-

Upon completion, cool the reaction mixture.

-

Acidify the solution with hydrochloric acid.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization to yield felbinac.

Visualizations

Synthesis Pathway of Felbinac from this compound

Caption: Synthesis of Felbinac via Hydrolysis.

Experimental Workflow for Felbinac Synthesis

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Biphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions as they apply to the functionalization of 2-biphenylacetonitrile. While direct literature examples for the cross-coupling of this compound are limited, this document outlines detailed protocols and application principles based on well-established methodologies for structurally similar substrates. The information herein is intended to serve as a foundational guide for researchers looking to synthesize novel derivatives of this compound for applications in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] Key examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Application to this compound

This compound possesses two phenyl rings that can be functionalized through the introduction of a halide (e.g., Br, I) or triflate group, which can then participate in palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties. The nitrile group is generally well-tolerated in these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[3]

General Reaction Scheme:

Quantitative Data Summary (Illustrative Examples)

The following table summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions of aryl halides, which can be adapted for halo-substituted this compound.

| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 90 | 8 | 88 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a hypothetical 4'-bromo-2-biphenylacetonitrile with phenylboronic acid.

Materials:

-

4'-Bromo-2-biphenylacetonitrile (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

To a flame-dried Schlenk flask, add 4'-bromo-2-biphenylacetonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[4][5]

General Reaction Scheme:

Quantitative Data Summary (Illustrative Examples)

| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 6 | 90 |

| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd₂(dba)₃ (0.5) | P(o-tol)₃ (2) | NaOAc | DMA | 120 | 18 | 85 |

| 3 | 1-Iodonaphthalene | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 24 | 78 |

Detailed Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of a hypothetical 4'-iodo-2-biphenylacetonitrile with styrene.

Materials:

-

4'-Iodo-2-biphenylacetonitrile (1.0 mmol)

-

Styrene (1.5 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

-

Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (10 mL)

Procedure:

-

In a sealed tube, combine 4'-iodo-2-biphenylacetonitrile, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF, styrene, and Et₃N via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion (typically 6-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

General Reaction Scheme:

Quantitative Data Summary (Illustrative Examples)

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |

| 2 | 4-Bromoanisole | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 12 | 88 |

| 3 | 3-Bromopyridine | Ethynyltrimethylsilane | Pd₂(dba)₃ (1) | CuI (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 82 |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a hypothetical 4'-bromo-2-biphenylacetonitrile with phenylacetylene.

Materials:

-

4'-Bromo-2-biphenylacetonitrile (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Diisopropylamine (2.0 mL)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a Schlenk flask, add 4'-bromo-2-biphenylacetonitrile, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon.

-

Add THF, diisopropylamine, and phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine.[2][7]

General Reaction Scheme:

Quantitative Data Summary (Illustrative Examples)

| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 98 |

| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 91 |

| 3 | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 80 | 12 | 89 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of a hypothetical 4'-chloro-2-biphenylacetonitrile with morpholine.

Materials:

-

4'-Chloro-2-biphenylacetonitrile (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add 4'-chloro-2-biphenylacetonitrile.

-

Seal the tube, remove it from the glovebox, and add toluene and morpholine via syringe under a positive pressure of argon.

-

Heat the reaction mixture to 100 °C.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Experimental Workflows

The following diagrams illustrate the general workflows for setting up and working up a typical palladium-catalyzed cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a powerful toolkit for the functionalization of this compound. By introducing a halide or triflate onto one of the phenyl rings, a wide range of substituents can be installed using Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided protocols, based on established methodologies for similar substrates, offer a solid starting point for the development of novel this compound derivatives for various applications in drug discovery and materials science. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. nobelprize.org [nobelprize.org]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. rsc.org [rsc.org]

Application Notes and Protocols: Hydrolysis of 2-Biphenylacetonitrile to 2-Biphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the hydrolysis of 2-biphenylacetonitrile to synthesize 2-biphenylacetic acid, a valuable intermediate in pharmaceutical and chemical synthesis. Two common and effective methods are presented: alkaline hydrolysis using a hydroxide base and acid-catalyzed hydrolysis with sulfuric acid.

Introduction

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids. 2-Biphenylacetic acid is a key building block for various biologically active molecules. The protocols detailed below are standard laboratory procedures that can be adapted for the specific needs of the researcher. The choice between alkaline and acid hydrolysis may depend on the substrate's sensitivity to the reaction conditions and the desired scale of the synthesis.

Data Presentation

The following table summarizes the typical reaction conditions for the hydrolysis of aromatic nitriles, which are applicable to this compound.

| Parameter | Alkaline Hydrolysis | Acid-Catalyzed Hydrolysis |

| Reagents | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Sulfuric Acid (H₂SO₄) |

| Solvent | Ethanol/Water or Methanol/Water mixture | Aqueous solution |

| Temperature | Reflux | Reflux |

| Reaction Time | Several hours to overnight | 2-4 hours |

| Work-up | Acidification to precipitate the carboxylic acid | Dilution with cold water to precipitate the product |

| Purification | Recrystallization | Washing with hot water, Recrystallization |

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the hydrolysis of this compound using sodium hydroxide in an ethanol-water mixture.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-